molecular formula C18H30ClNO2 B6480513 1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217630-90-4

1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B6480513
CAS No.: 1217630-90-4
M. Wt: 327.9 g/mol
InChI Key: HFJLRJFUVIWTAT-UHFFFAOYSA-N
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Description

This compound is a phenoxypropanolamine derivative characterized by a 2,3-dimethylphenoxy group linked to a 2,6-dimethylpiperidinyl moiety via a propan-2-ol backbone. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmacological research .

Properties

IUPAC Name

1-(2,3-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-13-7-5-10-18(16(13)4)21-12-17(20)11-19-14(2)8-6-9-15(19)3;/h5,7,10,14-15,17,20H,6,8-9,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJLRJFUVIWTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=CC(=C2C)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Challenges and Gaps

  • Mechanistic Data: The target compound lacks binding affinity or enzyme inhibition studies, unlike analogs with documented receptor interactions (e.g., α1-adrenoceptor in ) .
  • Toxicity Profiles: No in vivo safety data are available, whereas compounds showed dose-dependent sedation at higher doses .
  • Synthetic Optimization: Limited details on the target’s synthesis; notes challenges in achieving high yields due to steric hindrance from dimethyl groups .

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